molecular formula C15H19NO3S B3976520 methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate

methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate

Cat. No. B3976520
M. Wt: 293.4 g/mol
InChI Key: CNEZHWRUMPZLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I and has been used to study Parkinson's disease, as it induces a parkinsonian syndrome in humans and non-human primates.

Mechanism of Action

Methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate is a potent inhibitor of mitochondrial complex I, which is a key enzyme in the electron transport chain. By inhibiting complex I, methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate disrupts the production of ATP, leading to mitochondrial dysfunction and oxidative stress. This, in turn, leads to the death of dopaminergic neurons in the substantia nigra, which is the hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate are well-documented. methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate induces a parkinsonian syndrome in humans and non-human primates that closely resembles the symptoms of Parkinson's disease. These symptoms include tremors, rigidity, bradykinesia, and postural instability. methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate also causes a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.

Advantages and Limitations for Lab Experiments

Methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate is a useful tool for studying Parkinson's disease because it induces a parkinsonian syndrome in humans and non-human primates that closely resembles the symptoms of Parkinson's disease. However, there are some limitations to using methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate in lab experiments. methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate is toxic and can cause irreversible damage to dopaminergic neurons. It is also difficult to administer methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate in a controlled manner, which can lead to variability in experimental results.

Future Directions

There are several future directions for research on methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate. One area of research is to develop new compounds that are less toxic than methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate but still induce a parkinsonian syndrome. Another area of research is to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, researchers are also exploring the use of methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate as a tool to study the effects of environmental toxins on the development of Parkinson's disease.

Scientific Research Applications

Methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate has been widely used as a research tool to study Parkinson's disease. It is particularly useful because it induces a parkinsonian syndrome in humans and non-human primates that closely resembles the symptoms of Parkinson's disease. methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate is also used to study the role of mitochondrial dysfunction in the pathogenesis of Parkinson's disease.

properties

IUPAC Name

methyl 1-(2-phenylsulfanylacetyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-19-15(18)12-7-9-16(10-8-12)14(17)11-20-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEZHWRUMPZLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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